4-Trifluoromethoxy-biphenyl
Overview
Description
4-Trifluoromethoxy-biphenyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-TFMOP and has a molecular formula of C13H9F3O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Liquid Crystal Materials
4-Trifluoromethoxy-biphenyl derivatives are used in developing new-generation liquid crystal materials. Harmata and Herman (2021) synthesized organic compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate and similar cores, demonstrating unique infrared properties due to the lack of aliphatic protons in their molecular structure (Harmata & Herman, 2021).
Mesogenic Properties
Emsley et al. (1994) studied the structure, flexibility, and mesogenic properties of 4-methoxy-4′-cyanobiphenyl and its α,α,α-trifluorinated derivative, revealing significant differences in the potential governing rotation about the ring-oxygen bonds between the two molecules (Emsley et al., 1994).
Synthesis of Ketooximes
Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl. They prepared various 4-(alkylaminoisonitrosoacetyl)biphenyles using different amines, indicating the versatility of biphenyl derivatives in synthesizing novel compounds (Karipcin & Arabali, 2006).
Dielectric Anisotropy in Liquid Crystals
Yoshizawa, Segawa, and Ogasawara (2005) prepared novel compounds involving 4-(trifluoromethoxy)phenyl and investigated their structural effects on dielectric anisotropy in liquid crystalline phases. Their research highlights the impact of molecular structure on the electro-optical properties of liquid crystals (Yoshizawa, Segawa & Ogasawara, 2005).
Birefringence and Mesomorphic Properties
Herman et al. (2017) synthesized and characterized liquid crystal compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core. Their study draws correlations between molecular structure and mesomorphic properties, offering insights into the design of liquid crystalline materials (Herman et al., 2017).
properties
IUPAC Name |
1-phenyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUTYPBALYVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447311 | |
Record name | 4-Trifluoromethoxy-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxy-biphenyl | |
CAS RN |
71274-84-5 | |
Record name | 4-Trifluoromethoxy-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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